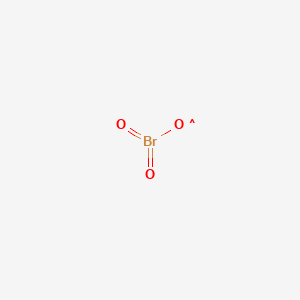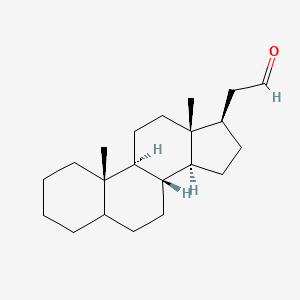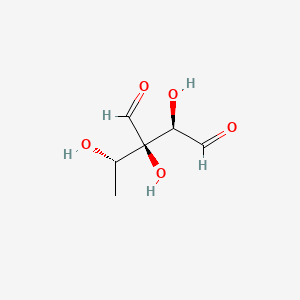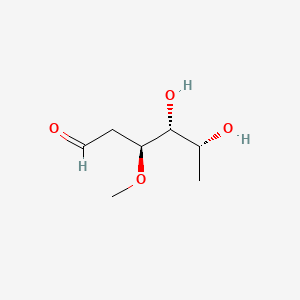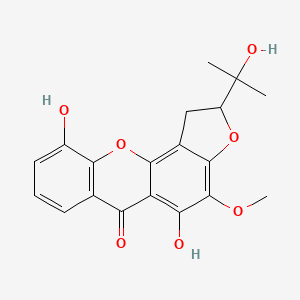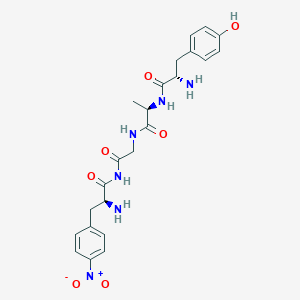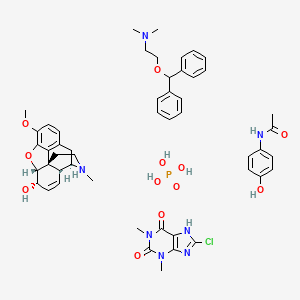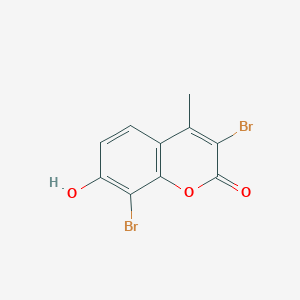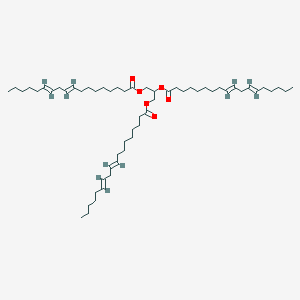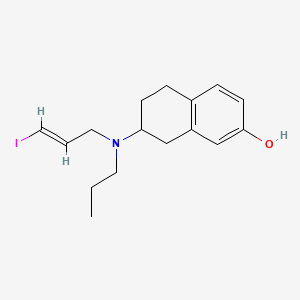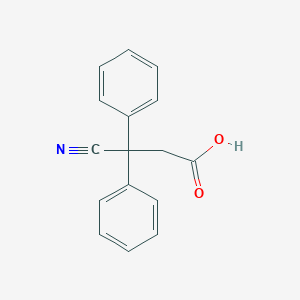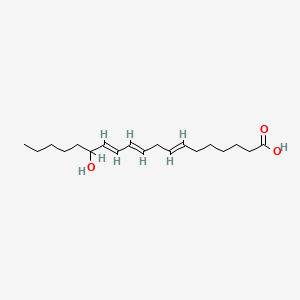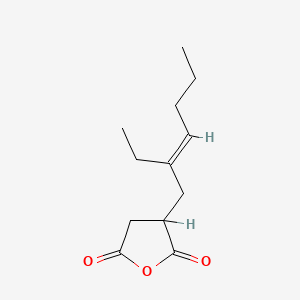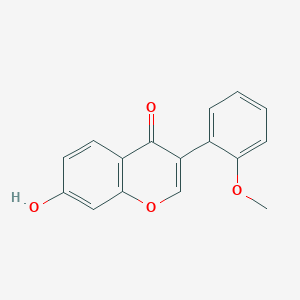
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Vue d'ensemble
Description
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a type of flavonoid with one or more rings fused onto the phenyl substituted benzopyran framework . It is a part of the extended flavonoid family .
Molecular Structure Analysis
The molecular structure of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is similar to other flavonoids, with one or more rings fused onto the phenyl substituted benzopyran framework .Physical And Chemical Properties Analysis
Phenolic compounds like 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique
Application in Pharmacology
- Scientific Field : Pharmacology
- Summary of the Application : 3-Hydroxy-7-methoxyflavone is a flavonoid compound isolated from the natural plant Salvia elegans. It has been found to have an anti-anxiety effect .
- Results or Outcomes : The compound was found to have an anti-anxiety effect, although the source did not provide quantitative data or statistical analyses .
Application in Biochemistry
- Scientific Field : Biochemistry
- Summary of the Application : Flavonoid derivatives, such as 3-Hydroxy-7-methoxyflavone, have been studied as potential tyrosinase inhibitors .
- Results or Outcomes : The source did not provide specific results or outcomes for 3-Hydroxy-7-methoxyflavone. However, it mentioned that the position of ring substituents in flavonoids could be correlated with their effectiveness in inhibiting the enzyme .
Application in Cosmetics
- Scientific Field : Cosmetics
- Summary of the Application : Flavonoid derivatives, such as 3-Hydroxy-7-methoxyflavone, have been studied as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the biosynthesis of melanin pigment in living organisms . The overproduction of melanin can create aesthetic problems along with serious disorders linked to hyperpigmented spots or patches on skin . Therefore, tyrosinase inhibitors are used in skin-whitening products to reduce melanogenesis activity and alleviate hyperpigmentation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, tyrosinase inhibitory activity is typically evaluated using enzyme assays .
- Results or Outcomes : The source did not provide specific results or outcomes for 3-Hydroxy-7-methoxyflavone. However, it mentioned that the position of ring substituents in flavonoids could be correlated with their effectiveness in inhibiting the enzyme .
Application in Dermatology
- Scientific Field : Dermatology
- Summary of the Application : Flavonoid derivatives, such as 3-Hydroxy-7-methoxyflavone, have been studied as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the biosynthesis of melanin pigment in living organisms . The overproduction of melanin can create aesthetic problems along with serious disorders linked to hyperpigmented spots or patches on skin . Therefore, tyrosinase inhibitors are used in skin-whitening products to reduce melanogenesis activity and alleviate hyperpigmentation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, tyrosinase inhibitory activity is typically evaluated using enzyme assays .
- Results or Outcomes : The source did not provide specific results or outcomes for 3-Hydroxy-7-methoxyflavone. However, it mentioned that the position of ring substituents in flavonoids could be correlated with their effectiveness in inhibiting the enzyme .
Propriétés
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLHZSCENKUUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419858 | |
| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
CAS RN |
63909-40-0 | |
| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

